molecular formula C15H17N3O5 B2474265 N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899992-23-5

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No.: B2474265
CAS No.: 899992-23-5
M. Wt: 319.317
InChI Key: JNVPIXNEVLYBGZ-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran ring, a carbamoyl group, and an oxalamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The carbamoyl group is then introduced via a reaction with an isocyanate or a carbamoyl chloride. Finally, the oxalamide linkage is formed through a condensation reaction between the benzofuran derivative and an oxalic acid derivative under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or a tool for studying biological processes, particularly those involving benzofuran derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to interact with these targets in specific ways, potentially leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide include other benzofuran derivatives and oxalamide-containing molecules. Examples include:

  • N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxyethyl)oxalamide
  • N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybutyl)oxalamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, biological activity, or physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-22-8-4-7-17-14(20)15(21)18-11-9-5-2-3-6-10(9)23-12(11)13(16)19/h2-3,5-6H,4,7-8H2,1H3,(H2,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVPIXNEVLYBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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